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Compound Focus: Vicriviroc

CAS No.: 306296-47-9

Cat. No.: S559713

Official Dosing Recommendation

The table below summarizes the key dosing information from the primary clinical studies:

. Evidence . o

Dose Regimen Key Efficacy Findings (at 48 weeks)
Source

30 mg With Ritonavir- VICTOR-E1 Mean HIV RNA decline: -1.77 logqg
once boosted Protease Phase 2 Trial [1]  copies/mL; 56% of patients achieved HIV
daily Inhibitor (P1/r) (2] RNA <50 copies/mL [1] [2]
20 mg With Ritonavir- VICTOR-E1 Mean HIV RNA decline: -1.75 logqg
once boosted Protease Phase 2 Trial [1]  copies/mL; 52% of patients achieved HIV
daily Inhibitor (PI/r) RNA <50 copies/mL [1]
15 mg With Ritonavir- ACTG A5211 27% virologic failure rate by week 48 (vs.
once boosted Protease Phase 2 Trial [3] 86% for placebo) [3]
daily Inhibitor (PI/r)
10 mg With Ritonavir- ACTG A5211 40% virologic failure rate by week 48; 5 mg
once boosted Protease Phase 2 Trial [3] arm was discontinued early due to
daily Inhibitor (PI/r) suboptimal response [3]
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Dosing Context: The 30 mg dose was selected for Phase III trials based on Phase II data showing superior
virologic response and a favorable safety profile [4] [2]. Vicrivirec is a substrate for the CYP3A4 enzyme,
and its plasma concentrations are increased 2 to 6-fold when taken with a ritonavir-boosted regimen, which

is why the dose is lower in this context [3].

Experimental Protocols for Key Assays

For researchers investigating CCR5 antagonists, the following methodologies from the vicriviroc trials

provide a robust experimental framework.

Virus Stock Preparation and PBMC Replication Assay

This assay was used to determine the 50% and 90% effective concentrations (EC50 and EC90) of vicrivirec

against primary HIV-1 isolates [5].

e Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors
using Ficoll purification. Stimulate the cells with phytohemagglutinin (PHA) at 5 pg/mL and interleukin-
2 (IL-2) at 50 U/mL for 3-7 days.

¢ Infection: Resuspend stimulated PBMCs at 4x1076 cells/mL and seed into 96-well plates. Pre-
incubate cells with serial dilutions of vicriviroc for 1 hour at 37°C.

¢ Inoculation & Culture: Infect cells in triplicate with a defined viral inoculum (25-100 TCID50/well) for
3-4 hours. Wash cells to remove residual virus and continue culturing in medium containing the drug
for 4-6 days.

¢ Quantification: Harvest cell-free supernatants and quantify HIV-1 replication by measuring p24
antigen levels using an ELISA. Calculate EC50/EC90 values using non-linear regression software.

PhenoSense HIV-1 Entry Assay (Drug Susceptibility)

This rapid infectivity assay measured vicrivirec's activity against pseudoviruses carrying various resistance

mutations [5].

¢ Virus Generation: Co-transfect HEK293 cells with an HIV-1 genomic vector (containing a luciferase
reporter) and an envelope expression vector (e.g., from HIV-1 strain JrCSF).

¢ Drug Incubation & Infection: Harvest pseudovirus stocks and inoculate U87-CD4-CCRS5 target cells
in the presence of serial dilutions of vicriviroc.
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e Readout: After 72 hours, measure luciferase activity in the target cells as a proxy for infection.
Calculate percent inhibition relative to a no-drug control.

Drug Combination Synergy Studies

The median-effect principle method of Chou and Talalay was used to analyze combined-drug effects [5].

e Setup: Stimulate PBMCs with PHA for 3 days. In 24-well plates, treat cells with vicriviroc and other
antiretrovirals alone and in fixed-ratio combinations, simultaneously adding the HIV-1 inoculum.

¢ Analysis: Harvest supernatants on day 7 and measure p24 production. Use specialized software to
calculate a Combination Index (CI) based on the slope and potency of dose-effect curves. ACI< 1
indicates synergy, Cl = 1 indicates additive effect, and ClI > 1 indicates antagonism.

Vicriviroc Mechanism of Action and Signaling

Vicrivirec is a non-competitive, allosteric antagonist of the CCR5 chemokine receptor. The following

diagram illustrates its mechanism and the relevant experimental readouts.
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Key experimental findings that confirm the mechanism include:

¢ Binding: Vicriviroc binds specifically to a hydrophobic pocket between the transmembrane helices
of CCRY5, inducing a conformational change [6].

¢ Inhibition: This binding inhibits gp120 from associating with CCRS5, blocking viral entry. It also
antagonizes CCR5-mediated signaling, measured by inhibition of calcium flux, GTPyS exchange, and
chemotaxis in response to natural chemokines like RANTES, MIP-1a, and MIP-1f3 [5].

Important Development Status Note

For context in your research and development work, please note that Merck decided to halt the

development of vicrivirec in 2010 and did not seek regulatory approval. This decision was made after the
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drug failed to meet its primary efficacy endpoints in Phase III clinical trials [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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